molecular formula C8H7N3O2 B1360024 1-Methyl-6-nitrobenzimidazole CAS No. 5381-79-3

1-Methyl-6-nitrobenzimidazole

Cat. No.: B1360024
CAS No.: 5381-79-3
M. Wt: 177.16 g/mol
InChI Key: HVZQEZDKCBTTTL-UHFFFAOYSA-N
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Description

1-Methyl-6-nitrobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, and they have been extensively studied for their diverse biological and pharmacological properties. The presence of a nitro group at the 6-position and a methyl group at the 1-position of the benzimidazole ring imparts unique chemical and biological characteristics to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6-nitrobenzimidazole can be synthesized through various methods. One common approach involves the nitration of 1-methylbenzimidazole using a nitrating agent such as nitric acid or a nitric acid-sulfuric acid mixture. The reaction typically occurs under controlled temperature conditions to ensure selective nitration at the 6-position .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Methyl-6-nitrobenzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property is particularly useful in targeting hypoxic tumor cells in cancer therapy . Additionally, the compound can inhibit certain enzymes and interfere with cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

  • 1-Methyl-5-nitrobenzimidazole
  • 2-Methyl-6-nitrobenzimidazole
  • 6-Nitrobenzimidazole

Comparison: 1-Methyl-6-nitrobenzimidazole is unique due to the specific positioning of the nitro and methyl groups, which influence its reactivity and biological activity. Compared to 1-Methyl-5-nitrobenzimidazole, the 6-nitro derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and interactions with biological targets .

Properties

IUPAC Name

1-methyl-6-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-9-7-3-2-6(11(12)13)4-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZQEZDKCBTTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202088
Record name 1H-Benzimidazole, 1-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-79-3
Record name 1-Methyl-6-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5381-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 1-methyl-6-nitro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5381-79-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 1-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary focus of the research paper "Vicarious Nucleophilic C-Amination of Nitrobenzene and 5- and 6-Nitro-1-methylbenzimidazoles"?

A1: The research article investigates a novel synthetic method called "vicarious nucleophilic substitution" to introduce amine groups into aromatic compounds. Specifically, the researchers demonstrate this method's effectiveness by applying it to nitrobenzene and two derivatives of 1-methylbenzimidazole: 5-nitro-1-methylbenzimidazole and 6-nitro-1-methylbenzimidazole []. The study focuses on the reaction conditions, yields, and potential applications of this synthetic approach.

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